Home > Products > Screening Compounds P19478 > 2-Hydroxy Irinotecan
2-Hydroxy Irinotecan - 1346597-39-4

2-Hydroxy Irinotecan

Catalog Number: EVT-1488565
CAS Number: 1346597-39-4
Molecular Formula: C₃₃H₃₈N₄O₇
Molecular Weight: 602.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Hydroxy Irinotecan is a derivative of Irinotecan, an anti-cancer medication used to treat colon cancer and small cell lung cancer . It has a molecular formula of C33H38N4O7 . The lactone ring in its structure is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.


Synthesis Analysis

The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group . The lactone ring is crucial for its binding to the topoisomerase I-DNA complex.


Chemical Reactions Analysis

Irinotecan has a highly complex metabolism, including hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself . Several phase I and II enzymes, including cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A, are involved in the formation of inactive metabolites .


Physical And Chemical Properties Analysis

The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity.

Irinotecan (CPT-11)

Compound Description: Irinotecan (CPT-11) is a chemotherapy medication used to treat several types of cancer, primarily metastatic colorectal cancer []. It is a prodrug that is converted in the body to its active metabolite, SN-38 (7-Ethyl-10-hydroxycamptothecin) [].

SN-38 (7-Ethyl-10-hydroxycamptothecin)

Compound Description: SN-38 is the active metabolite of Irinotecan and possesses a significantly stronger antitumor effect compared to its prodrug [, ]. SN-38 exerts its antitumor activity by inhibiting topoisomerase I (TOP1), an enzyme involved in DNA replication [].

ZBH-01

Compound Description: ZBH-01 is a novel camptothecin derivative that exhibits superior antitumor efficacy compared to Irinotecan []. This enhanced activity is attributed to its ability to induce G0/G1 phase arrest in colon cancer cells, in contrast to the S phase arrest caused by Irinotecan and SN-38 [].

Source and Classification

Irinotecan, the parent compound, is derived from camptothecin, a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. 2-Hydroxy Irinotecan falls under the classification of topoisomerase inhibitors, specifically targeting topoisomerase I. This mechanism leads to DNA strand breaks during replication, ultimately inducing apoptosis in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Hydroxy Irinotecan involves several key steps, primarily focusing on modifying the existing structure of Irinotecan. The process typically begins with the preparation of 7-ethyl-10-hydroxycamptothecin as an intermediate. This compound can be synthesized via various methods, including:

  1. Hydrogenation: The introduction of a hydroxyl group at the 10-position is achieved through catalytic hydrogenation.
  2. Oxidation: The intermediate can be oxidized using iodobenzene derivatives to produce 10-hydroxycamptothecin.
  3. Ethylation: The ethyl group is introduced at the 7-position using propionic aldehyde in the presence of hydrogen peroxide and ferrous sulfate, following classical Fenton's chemistry.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:

  • Chemical Formula: C₂₁H₂₄N₂O₇
  • Molecular Weight: Approximately 444.43 g/mol

The structure features a complex arrangement with a lactone ring characteristic of camptothecin derivatives. The presence of the hydroxyl group at the 2-position significantly alters its chemical behavior compared to Irinotecan.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 2-Hydroxy Irinotecan primarily focus on its interactions as a topoisomerase I inhibitor. Upon administration, it undergoes hydrolysis to convert into its active metabolite, SN-38, which exhibits potent antitumor activity. The key reactions include:

  • Hydrolysis: The lactone form converts to a carboxylate form in physiological conditions, enhancing its therapeutic efficacy.
  • Conjugation Reactions: These may occur with plasma proteins, affecting distribution and elimination rates.

Such reactions are crucial for understanding the pharmacokinetics and dynamics of this compound in clinical settings.

Mechanism of Action

Process and Data

The mechanism by which 2-Hydroxy Irinotecan exerts its effects involves:

  1. Topoisomerase I Inhibition: The compound binds to the topoisomerase I-DNA complex, preventing DNA re-ligation after strand cleavage.
  2. Induction of Apoptosis: This inhibition leads to accumulation of DNA breaks during replication, triggering apoptotic pathways in cancer cells.

Research indicates that the efficacy of this compound can be enhanced through targeted delivery systems that improve solubility and reduce systemic toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-Hydroxy Irinotecan include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Improved solubility in aqueous environments compared to Irinotecan due to the hydroxyl modification.

Chemical properties include stability under physiological pH but may vary based on formulation conditions. Data suggest that careful formulation can enhance bioavailability while minimizing degradation .

Applications

Scientific Uses

2-Hydroxy Irinotecan is primarily explored for its potential applications in oncology, particularly in:

  • Cancer Treatment: As an improved alternative to traditional Irinotecan, targeting colorectal cancer and potentially other malignancies.
  • Drug Development: Its properties are being studied for incorporation into novel drug delivery systems such as liposomes or nanoparticles to enhance targeted therapy.

The ongoing research aims to further elucidate its pharmacological profile and optimize therapeutic strategies against resistant cancer types .

Chemical Identity and Structural Characterization of 2-Hydroxy Irinotecan

IUPAC Nomenclature and Molecular Formula

2-Hydroxy Irinotecan is systematically named as (4S)-4,11-diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione [1] [9]. This nomenclature reflects:

  • The core pentacyclic camptothecin scaffold with a chiral center at C-20 (S-configuration).
  • A bis-piperidine side chain modified by a 2-hydroxy group.
  • The lactone E-ring essential for biological activity.

Its molecular formula is C₃₃H₃₈N₄O₇, with a molecular weight of 602.68 g/mol [1] [2] [3]. The CAS registry number is 1346597-39-4, uniquely identifying this compound in chemical databases [1] [2] [9].

Table 1: Fundamental Chemical Identifiers of 2-Hydroxy Irinotecan

PropertyValue
IUPAC Name(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Molecular FormulaC₃₃H₃₈N₄O₇
Molecular Weight602.68 g/mol
CAS Registry Number1346597-39-4
Key SynonymsIrinotecan 2-Hydroxy Impurity; RPR 112524 (Note: Distinguish from 12-hydroxy isomer)

Stereochemical Configuration and Isomeric Forms

The stereochemistry of 2-Hydroxy Irinotecan is defined by:

  • The S-configuration at C-20 in the camptothecin core, conserved from the parent drug Irinotecan [10].
  • A chiral center at the 2-position of the terminal piperidine ring due to hydroxylation, generating a pair of enantiomers (R and S configurations at this site) [3].

This metabolite exists predominantly as a diastereomeric mixture under physiological conditions because the new chiral center is not enzymatically resolved during biosynthesis. The hydroxyl group significantly alters the conformational flexibility of the bis-piperidine side chain, potentially affecting interactions with metabolic enzymes like carboxylesterases [10].

Note on Isomerism:2-Hydroxy Irinotecan is structurally distinct from 12-Hydroxy Irinotecan (CAS 185336-12-3), where hydroxylation occurs on the camptothecin core rather than the piperidine side chain [4]. This positional isomerism critically differentiates their biological activities and analytical detection profiles.

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm the site of hydroxylation and lactone stability [5] [9]:

  • ¹H NMR: The proton adjacent to the 2-hydroxy group (piperidine ring) resonates at δ 3.80–4.20 ppm, showing characteristic coupling patterns for a methine proton. The C-20 proton (camptothecin core) appears as a singlet near δ 5.70 ppm.
  • ¹³C NMR: Key signals include the lactone carbonyl (δ ~168 ppm), quinoline carbonyl (δ ~158 ppm), and the carbon bearing the 2-hydroxy group (δ ~70 ppm).

Mass Spectrometry (MS)

  • High-Resolution MS: [M+H]⁺ ion at m/z 603.2905 (calculated for C₃₃H₃₉N₄O₇⁺) [3].
  • Fragmentation Pattern: Dominant fragments arise from cleavage of the carbamate linkage (m/z 393.1, camptothecin moiety) and loss of the hydroxy-piperidine fragment (m/z 348.1) [3].

Infrared (IR) Spectroscopy

  • Lactone carbonyl stretch: 1745–1755 cm⁻¹ [5].
  • Hydroxyl group stretch: Broad band at 3200–3400 cm⁻¹ [5].
  • Carbamate C=O stretch: 1690–1710 cm⁻¹, distinct from non-hydroxylated Irinotecan due to hydrogen bonding with the 2-OH group [5].

Fluorescence Spectroscopy

Similar to Irinotecan, it exhibits excitation/emission maxima at λex 368 nm and λem 426 nm in acidic conditions, but fluorescence intensity is reduced due to altered electron distribution [7].

Table 2: Key Spectroscopic Signatures of 2-Hydroxy Irinotecan

TechniqueKey SignalsStructural Assignment
¹H NMRδ 5.70 ppm (s, 1H)C-20 proton (camptothecin core)
δ 3.80–4.20 ppm (m, 1H)Methine proton at 2-hydroxy position
¹³C NMRδ 168 ppmLactone carbonyl
δ 70 ppmCarbon at 2-hydroxy position
MS (ESI+)m/z 603.2905[M+H]⁺ ion
IR1745–1755 cm⁻¹Lactone ν(C=O)
3200–3400 cm⁻¹ν(O-H)
Fluorescenceλex 368 nm / λem 426 nm (pH 4.5)Native fluorescence in lactone form

Comparative Structural Analysis with Parent Compound Irinotecan

2-Hydroxy Irinotecan differs from Irinotecan (C₃₃H₃₈N₄O₆, MW 586.68 g/mol) by a single oxygen atom (+16 Da) incorporated as a hydroxyl group at the 2-position of the terminal piperidine ring [3] [8] [10]. This modification induces critical changes:

Polarity and Solubility

  • The hydroxyl group enhances hydrophilicity, increasing water solubility compared to Irinotecan.
  • LogP value decreases by ~0.5–1.0 unit, impacting membrane permeability [3].

Lactone Ring Stability

Like Irinotecan, it exists in a pH-dependent equilibrium between active lactone (E-ring closed) and inactive carboxylate (E-ring open) forms. The 2-hydroxy group slightly stabilizes the lactone form at physiological pH due to intramolecular H-bonding with the carbamate carbonyl [5] [10].

Conformational Effects

The hydroxyl group restricts rotation around the C-2/C-3 bond of the piperidine ring, favoring a specific side chain orientation that reduces affinity for carboxylesterase enzymes. This explains its poor conversion to SN-38 (the active topoisomerase inhibitor) [3] [10].

Table 3: Structural and Functional Comparison with Irinotecan

PropertyIrinotecan2-Hydroxy IrinotecanBiological Implication
Molecular FormulaC₃₃H₃₈N₄O₆C₃₃H₃₈N₄O₇+O (hydroxylation)
Molecular Weight586.68 g/mol602.68 g/mol+16 Da
Key ModificationUnmodified bipiperidine side chain2-Hydroxy group on terminal piperidineAltered conformation and polarity
Topoisomerase I InhibitionProdrug (converted to SN-38)Negligible activityTherapeutically inactive metabolite
Metabolic RoleSubstrate for CYP3A4/CESTerminal metaboliteContributes to pharmacokinetic variability

Synthesis and Production of 2-Hydroxy Irinotecan

Properties

CAS Number

1346597-39-4

Product Name

2-Hydroxy Irinotecan

Molecular Formula

C₃₃H₃₈N₄O₇

Molecular Weight

602.68

Synonyms

(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.